N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core fused with a dioxo-dihydro moiety. Key structural elements include:
- 2-Furylmethyl and benzyl substituents, which may influence solubility, bioavailability, and target binding.
- An acetamide side chain, common in bioactive molecules for hydrogen bonding and enzyme interactions.
Properties
CAS No. |
902556-81-4 |
|---|---|
Molecular Formula |
C24H19N3O4S |
Molecular Weight |
445.49 |
IUPAC Name |
N-benzyl-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H19N3O4S/c28-20(25-13-16-7-2-1-3-8-16)15-26-21-18-10-4-5-11-19(18)32-22(21)23(29)27(24(26)30)14-17-9-6-12-31-17/h1-12H,13-15H2,(H,25,28) |
InChI Key |
GVFZCDUETPOZME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex heterocyclic compound that exhibits a range of biological activities. Its unique structure, which includes a benzothieno-pyrimidine core and a furan moiety, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
Structural Characteristics
The compound has the following structural formula:
- IUPAC Name : N-benzyl-2-[3-(furan-2-ylmethyl)-2,4-dioxo-benzothiolo[3,2-d]pyrimidin-1-yl]acetamide
- Molecular Formula : CHNOS
- Molecular Weight : 445.5 g/mol
Anticancer Activity
Research indicates that N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may possess significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| HT29 | Colon Cancer | 15.0 |
| DU145 | Prostate Cancer | 12.5 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has potent anticancer activity comparable to established chemotherapeutics .
The proposed mechanism of action for N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves:
- Inhibition of EGFR Tyrosine Kinase : Molecular docking studies suggest that the compound interacts effectively with the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation .
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells through various pathways, including the activation of caspases .
Antioxidant Activity
In addition to its anticancer properties, N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits antioxidant activity. Studies have demonstrated that it can scavenge free radicals effectively:
| Assay Method | IC50 (µg/mL) | Comparison Standard |
|---|---|---|
| DPPH Scavenging | 25.0 | BHA (Butylated Hydroxyanisole) - 30.0 |
| ABTS Scavenging | 20.0 | Trolox - 22.0 |
These results indicate that the compound is a more potent antioxidant than some commonly used standards .
Anti-inflammatory Properties
N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide also shows promise as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
Scientific Research Applications
N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with a unique structure, featuring a benzothieno-pyrimidine core fused with a furan moiety and substituted with a benzyl group. It belongs to a class of heterocyclic compounds known for diverse biological activities, including antioxidant and anti-inflammatory properties.
Structural Features
The compound is characterized by the following structural features:
- A benzothieno-pyrimidine core
- A furan moiety
- A benzyl group
What sets N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide apart from similar compounds is its specific combination of a benzothieno-pyrimidine core fused with a furan group, which may confer distinct biological activities and reactivity patterns not observed in other compounds within the same class.
Potential Applications
N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has potential applications in various fields:
| Application | Description |
|---|---|
| Medicinal Chemistry | The compound can be explored as a building block for synthesizing new drug candidates. Its unique structure may allow for the development of novel therapeutic agents with improved efficacy and specificity. |
| Agrochemical Research | The compound can be investigated for its potential as a pesticide or herbicide. Its heterocyclic structure may interact with biological targets in pests or weeds, leading to their control. |
| Materials Science | The compound can be used to create new materials with specific properties. Its ability to undergo chemical reactions may allow for its incorporation into polymers or other materials, resulting in enhanced mechanical strength, thermal stability, or other desired characteristics. |
| Catalysis | The compound can be explored as a ligand in catalytic reactions. Its ability to bind to metal ions may allow for the development of new catalysts with improved activity and selectivity. |
| Chemical Biology | The compound can be used as a probe to study biological systems. Its unique structure and reactivity may allow for its use in identifying and characterizing biological molecules or pathways. |
| Development of new catalysts | N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be explored as a ligand in catalytic reactions. Its ability to bind to metal ions may allow for the development of new catalysts with improved activity and selectivity. Further research is needed to explore the full potential of this compound in catalysis. |
Chemical Reactivity
The chemical reactivity of N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be explored through various reactions typical of pyrimidines and related heterocycles. These reactions may include:
- Electrophilic aromatic substitution
- Nucleophilic addition
- Cycloaddition reactions
Biological Activity
N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has been studied for its potential biological activities:
- Antioxidant properties: The compound may be able to scavenge free radicals and protect cells from oxidative damage.
- Anti-inflammatory properties: The compound may be able to reduce inflammation by inhibiting the production of inflammatory mediators.
Synthesis
The synthesis of N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step synthetic routes. Common methods include:
- Condensation reactions
- Cyclization reactions
- Functional group transformations
Interaction Studies
Research on interaction studies involving N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may focus on:
- Protein-ligand interactions: Investigating how the compound binds to proteins and affects their function.
- DNA interactions: Examining how the compound interacts with DNA and affects gene expression.
- Cellular uptake: Studying how the compound enters cells and its distribution within the cell.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The benzothieno-pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:
Structural Implications :
Substituent Effects
A. Furyl and Benzyl Groups
- The target compound’s 2-furylmethyl group shares similarities with 5-methylfuran-2-yl substituents in compounds 11a, 11b, and 12 (). These groups may enhance solubility via oxygen lone-pair interactions or modulate steric effects in binding pockets .
- Benzyl vs.
B. Acetamide Side Chains
All compounds feature acetamide moieties, but their positioning varies:
Key Observations :
- ’s compounds (11a, 11b) utilize condensation reactions with aromatic aldehydes, suggesting analogous methods could apply to the target compound’s synthesis .
- The pyrazolo-benzothiazine compound () highlights the importance of crystallography in confirming regiochemistry and stereoelectronic effects .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
